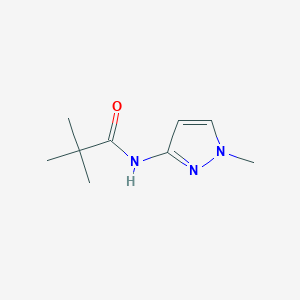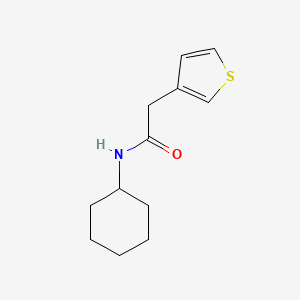![molecular formula C16H18N2O3 B7474317 N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide, also known as OPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPCA is a chromen derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been shown to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been found to exhibit fluorescence properties, making it useful as a probe for the detection of metal ions. However, one of the limitations of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide is its limited solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide. One potential direction is to further investigate its potential use as a drug candidate for the treatment of cancer and as an antibacterial agent. Additionally, further research can be conducted to understand the mechanism of action of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide and its biochemical and physiological effects. Another potential direction is to explore the use of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a probe for the detection of metal ions in biological systems. Overall, the study of N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has the potential to lead to significant advancements in various scientific fields.
Méthodes De Synthèse
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 7-hydroxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide in the presence of a base. The reaction yields N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide as a white solid with a high yield. Other methods include the reaction of 7-bromo-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide and the reaction of 7-methoxy-4-chromenone with N-(pyrrolidin-1-ylmethyl)acetamide.
Applications De Recherche Scientifique
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used as a potential drug candidate for the treatment of cancer. N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has also been studied for its potential use as an antibacterial agent. Additionally, N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide has been used as a probe for the detection of metal ions due to its fluorescence properties.
Propriétés
IUPAC Name |
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(19)17-13-4-5-14-12(10-18-6-2-3-7-18)8-16(20)21-15(14)9-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBRQCGVMVSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)



![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)